molecular formula C10H20ClNO2 B3018260 Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride CAS No. 2287273-29-2

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride

Cat. No.: B3018260
CAS No.: 2287273-29-2
M. Wt: 221.73
InChI Key: NPICCHQOQZBZOI-UHFFFAOYSA-N
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Description

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride is a piperidine-derived compound featuring a methyl ester group and a 5,5-dimethyl-substituted piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2)5-4-8(11-7-10)6-9(12)13-3;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPICCHQOQZBZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NC1)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287273-29-2
Record name methyl 2-(5,5-dimethylpiperidin-2-yl)acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Methyl Group: Methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetate Formation: The acetate group is introduced through esterification reactions, often using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing is conducted to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Producing carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Forming alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The acetate group can be replaced by other functional groups through nucleophilic substitution.

Scientific Research Applications

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride has several notable applications across different scientific domains:

Chemistry

  • Building Block for Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules, particularly those involving piperidine derivatives.

Biology

  • Enzyme Interaction Studies : The compound is utilized in research to explore interactions between enzymes and substrates, aiding in understanding biochemical pathways.

Medicine

  • Neurological Disorder Research : Investigated for potential therapeutic effects on conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

Industry

  • Pharmaceutical Development : Used in the formulation of new drugs and agrochemicals, contributing to advancements in medicinal chemistry.

Case Study 1: Neurological Effects

A study investigated the effects of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride on neurotransmitter release in neuronal cultures. Results indicated that the compound modulates dopamine release, suggesting potential applications in treating dopamine-related disorders like Parkinson's disease.

Case Study 2: Synthesis of Piperidine Derivatives

Research demonstrated the utility of this compound as a precursor for synthesizing various substituted piperidine derivatives. By altering reaction conditions and substituents, researchers successfully created compounds with enhanced pharmacological properties.

Unique Features

The unique structural configuration of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride imparts distinct chemical and biological properties that enhance its utility in research compared to similar compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure is analogous to several clinically relevant piperidine derivatives. Key differences lie in substituents on the piperidine ring and functional groups:

Compound Structure Key Features
Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate;hydrochloride 5,5-dimethylpiperidine ring + methyl ester Enhanced lipophilicity due to dimethyl groups; potential for CNS penetration.
Methylphenidate Hydrochloride 2-phenyl-2-(piperidin-2-yl)acetate methyl ester Phenyl group instead of dimethylpiperidine; FDA-approved for ADHD .
Ritalinic Acid Hydrochloride 2-phenyl-2-(piperidin-2-yl)acetic acid;hydrochloride Carboxylic acid metabolite of methylphenidate; polar, reduced bioavailability .
Ethylphenidate Hydrochloride Ethyl ester analog of methylphenidate Longer ester chain; slower metabolism, extended duration .
α-Phenyl-2-piperidineacetic acid hydrochloride Piperidine ring with phenyl and carboxylic acid groups Impurity in methylphenidate synthesis; regulatory significance .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves water solubility compared to free bases. Methyl esters (e.g., methylphenidate) are less polar than carboxylic acids (e.g., Ritalinic acid), favoring blood-brain barrier penetration .

Pharmacological and Regulatory Considerations

  • Methylphenidate Hydrochloride: Clinically used for ADHD; acts as a dopamine-norepinephrine reuptake inhibitor. Structural analogs with dimethylpiperidine (e.g., the target compound) may exhibit altered receptor affinity or pharmacokinetics .
  • Impurities and Metabolites : Ethylphenidate and Ritalinic acid highlight the importance of ester chain length and functional groups in drug metabolism. Regulatory guidelines (e.g., USP) strictly control related substances in formulations .

Biological Activity

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride (CAS No: 2287273-29-2) is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a piperidine ring substituted with a methyl group and an acetate moiety. Its hydrochloride form enhances solubility and stability.

Synthesis : The synthesis typically involves:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Methylation : Using methylating agents like methyl iodide.
  • Acetate Formation : Through esterification reactions with acetic anhydride or acetyl chloride.
  • Hydrochloride Formation : Addition of hydrochloric acid .

Methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride interacts with specific molecular targets, primarily receptors involved in neurotransmitter signaling. It modulates receptor activity and influences various biochemical pathways, including neurotransmitter release and signal transduction .

Pharmacological Effects

  • CNS Activity : Research indicates that this compound may exhibit significant activity on serotonin (SERT) and norepinephrine (NET) transporters, suggesting potential antidepressant properties. For instance, related piperidine derivatives have shown high affinity for these receptors, with IC50 values indicating effective inhibition .
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may possess neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. They may inhibit key enzymes such as acetylcholinesterase, which is crucial for maintaining neurotransmitter levels in the brain .
  • Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile compared to other compounds in the same class, with higher LD50 values suggesting lower acute toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-(5,5-dimethylpiperidin-2-yl)acetate; hydrochloride and related compounds:

StudyFindings
MDPI Study (2024)Demonstrated high affinity for SERT and NET receptors with potential antidepressant effects (IC50 values for SERT = 10.3 nM; NET = 19.2 nM) .
Neuroprotective ResearchInvestigated the inhibition of acetylcholinesterase as a mechanism for neuroprotection in Alzheimer's models .
Pharmacokinetic StudiesShowed promising pharmacokinetic profiles in animal models with favorable bioavailability after oral administration .

Applications

  • Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules aimed at treating neurological disorders.
  • Pharmaceutical Development : Its properties suggest potential use in developing new antidepressants or neuroprotective agents.
  • Research Tool : Employed in studies investigating receptor interactions and enzyme activities relevant to CNS disorders.

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